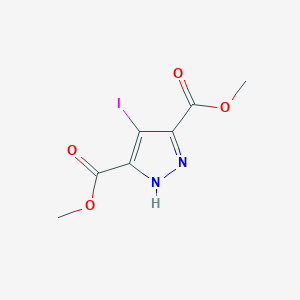

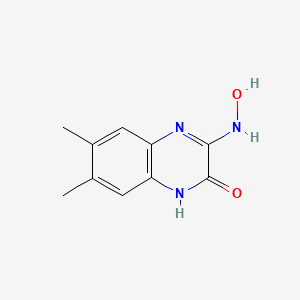

![molecular formula C13H18N4S B1320649 4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine CAS No. 874776-29-1](/img/structure/B1320649.png)

4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine is a useful research compound. Its molecular formula is C13H18N4S and its molecular weight is 262.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neurotropic Properties and Potential Therapeutic Applications

Research has explored the synthesis of various thieno[2,3-d]pyrimidine derivatives and their neurotropic properties. For instance, Paronikyan et al. (2010) developed methods for synthesizing condensed thieno[3,2-d]pyrimidines, revealing compounds with anticonvulsant activity and sedative properties. These compounds were found to exhibit effects analogous to the well-known drug diazepam, indicating potential therapeutic applications in neurology and psychiatry (Paronikyan et al., 2010).

Tautomerism and Chemical Properties

The tautomerism of 1,4-diazepines fused with pyrimidine rings, including structures similar to 4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine, has been studied through methods like NMR spectroscopy and quantum chemical calculations. Chebanov et al. (2003) found that for certain derivatives, the enamine form is more stable than the diimine form, influenced by electron-withdrawing effects and the formation of intermolecular hydrogen bonds (Chebanov et al., 2003).

Synthesis and Potential for Antitumor Activity

The synthesis of thieno[2,3-d]pyrimidine derivatives and their potential for antitumor activity has been a subject of research. Alqasoumi et al. (2009) synthesized novel thieno[2,3-d]pyrimidine derivatives, some of which showed promising radioprotective and antitumor activities. This study highlights the potential of these compounds in cancer research and therapy (Alqasoumi et al., 2009).

Anxiolytic, Sedative, and Hypnotic Activities

Studies have also focused on the anxiolytic, sedative, and hypnotic activities of pyrimidine-based diazepine derivatives. Chinnasamy et al. (2017) synthesized Pyrimidino-4,6-(2,4-Diazepine) derivatives and evaluated their anxiolytic, sedative, and hypnotic activity, finding significant activity in some cases compared to standard Diazepam (Chinnasamy et al., 2017).

Potential as Antianxiety Agents

Kirkpatrick et al. (1977) synthesized and evaluated pyrazolo[1,5-a]pyrimidine derivatives for antianxiety properties. Some derivatives showed anxiolytic effects comparable to benzodiazepines like diazepam and chlorodiazepoxide, without potentiating the CNS depressant effects of ethanol or barbiturates (Kirkpatrick et al., 1977).

Mecanismo De Acción

Pyrimidine derivatives exert their pharmacological effects through various mechanisms. For instance, their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Some pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Direcciones Futuras

Pyrimidines and their derivatives have shown a wide range of pharmacological effects, making them a promising area for future research . Future research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is another potential future direction .

Propiedades

IUPAC Name |

4-(1,4-diazepan-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4S/c1-9-10(2)18-13-11(9)12(15-8-16-13)17-6-3-4-14-5-7-17/h8,14H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHCLKZEVRYHSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)N3CCCNCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

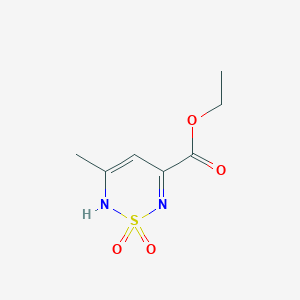

![6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1320570.png)

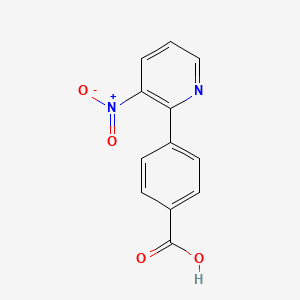

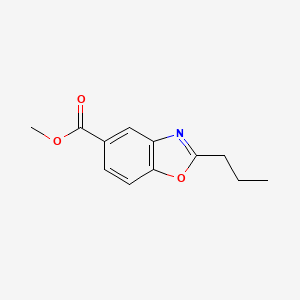

![Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1320571.png)

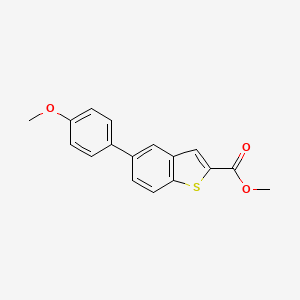

![Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1320579.png)

![4-[4-(1-Pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine](/img/structure/B1320580.png)

![1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1320585.png)

![Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320586.png)

![Tert-butyl 4-[2-(3-formylphenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320591.png)

![2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride](/img/structure/B1320593.png)